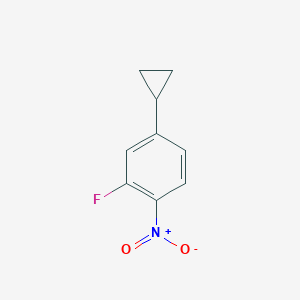

4-Cyclopropyl-2-fluoro-1-nitrobenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-cyclopropyl-2-fluoro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-8-5-7(6-1-2-6)3-4-9(8)11(12)13/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSWCQVIQTYTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropyl 2 Fluoro 1 Nitrobenzene and Its Analogues

Precursor-Based Synthetic Routes to 4-Cyclopropyl-2-fluoro-1-nitrobenzene

The most common strategies for synthesizing the title compound begin with appropriately substituted fluoronitrobenzene scaffolds. The key transformations involve either the formation of the cyclopropyl (B3062369) ring on the aromatic core or the attachment of a pre-existing cyclopropyl moiety.

A primary route to this compound involves starting with a precursor that already contains the 2-fluoro-1-nitrobenzene core structure. A common and effective precursor for this purpose is 2,4-difluoronitrobenzene (B147775). nih.govresearchgate.net The reactivity of this substrate is dictated by the strong electron-withdrawing nitro group, which activates the fluorine atoms toward nucleophilic aromatic substitution (SNAr). nih.gov The fluorine atom at the 4-position (para to the nitro group) is significantly more activated and thus more susceptible to displacement by a nucleophile than the fluorine at the 2-position (ortho to the nitro group). researchgate.net This regioselectivity is crucial for the selective synthesis of the 4-substituted product.

Another viable precursor is 4-chloro-2-fluoro-1-nitrobenzene. sigmaaldrich.com Similar to the difluoro analogue, the halogen at the 4-position is activated for nucleophilic displacement, allowing for the introduction of the cyclopropyl group. The choice between a fluoro or chloro leaving group at the 4-position can depend on factors such as reactivity, cost, and availability of the starting material.

The introduction of the cyclopropyl group onto the 2-fluoro-1-nitrobenzene core is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. nih.govbwise.kr In this mechanism, a nucleophilic cyclopropyl equivalent attacks the electron-deficient aromatic ring at the position para to the nitro group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequently, the leaving group (typically a fluoride (B91410) or chloride ion) is expelled, restoring the aromaticity of the ring and yielding the desired this compound.

The efficiency and regioselectivity of this substitution are high due to the powerful activating effect of the nitro substituent. researchgate.netnih.gov This method provides a direct and reliable way to construct the target molecule from readily available precursors.

Advanced Cyclopropylation Strategies in Fluorinated Nitrobenzene (B124822) Systems

More advanced methods focus on specific reagents and catalytic systems to perform the cyclopropylation, offering alternative pathways and potentially milder reaction conditions.

These methods refine the general SNAr approach by using specific cyclopropyl nucleophiles.

One of the most direct ways to introduce a cyclopropylamino group, a common analogue, is through the reaction of a fluorinated nitrobenzene with cyclopropylamine (B47189). For example, the reaction of 2,4-difluoronitrobenzene with cyclopropylamine can be used to synthesize N-cyclopropyl-4-fluoro-2-nitroaniline. The reaction proceeds via nucleophilic aromatic substitution, where the amine attacks the carbon at the 4-position, displacing the fluoride ion.

Below is a table summarizing typical conditions for such a reaction.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Product |

| 2,4-Difluoronitrobenzene | Cyclopropylamine | DMSO | K₂CO₃ | 80-100 | N-cyclopropyl-4-fluoro-2-nitroaniline |

| 2,4-Difluoronitrobenzene | Cyclopropylamine | Acetonitrile | Et₃N | Reflux | N-cyclopropyl-4-fluoro-2-nitroaniline |

This table presents generalized conditions based on typical nucleophilic aromatic substitution reactions involving amines and activated aryl fluorides.

For the synthesis of N-cyclopropyl aniline (B41778) analogues, an advanced and powerful method is the copper-promoted N-cyclopropylation using cyclopropylboronic acid. rsc.org This reaction, a type of Chan-Lam coupling, is particularly useful for forming carbon-nitrogen bonds. rsc.org It can be applied to substrates like 4-amino-2-fluoro-1-nitrobenzene to produce N-(4-cyclopropyl)-2-fluoro-1-nitroaniline derivatives.

The reaction typically involves a copper(II) catalyst, such as copper(II) acetate (B1210297), often in the presence of a ligand like 2,2'-bipyridine (B1663995) and a base. rsc.org The process is generally tolerant of various functional groups and proceeds under an air atmosphere. rsc.org Cyclopropylboronic acids are relatively stable and easy to handle compared to other organometallic cyclopropyl reagents. researchgate.net

A representative reaction is detailed in the table below.

| Aryl Amine | Boronic Acid | Catalyst | Ligand | Base | Solvent | Atmosphere | Product |

| 4-Amino-2-fluoro-1-nitrobenzene | Cyclopropylboronic acid | Cu(OAc)₂ | 2,2'-Bipyridine | Na₂CO₃ | Dichloroethane | Air | N-(4-cyclopropyl-3-fluoro-phenyl)-nitroamine |

This table illustrates a representative Chan-Lam N-cyclopropylation reaction. The specific product shown is an example of the type of analogue that can be synthesized using this methodology. rsc.org

Integration of Cyclopropyl Moieties via other Functional Group Transformations

The introduction of a cyclopropyl ring onto an aromatic nucleus can be accomplished through various functional group transformations, moving beyond direct coupling methods. One major strategy involves the intramolecular cyclization of appropriately substituted haloalkanes. In this approach, a primary haloalkane chain attached to the aromatic ring, which also bears an electron-withdrawing group, can be treated with a strong base. This generates a carbanion that subsequently cyclizes via a 3-exo-trig mechanism, displacing the halide to form the cyclopropane (B1198618) ring. wikipedia.org

Another set of methods involves converting existing functional groups on the aromatic ring into a cyclopropane. For instance, α,β-unsaturated carbonyl compounds can react with hydrazine (B178648) in a process known as the Kishner cyclopropane synthesis, where a pyrazoline intermediate is formed and then undergoes denitrogenation to yield the cyclopropane ring. wikipedia.org Furthermore, modern catalytic systems have expanded the possibilities. Gold-catalyzed intermolecular oxidation of alkynes can generate α-oxo gold carbene intermediates, which are capable of the cyclopropanation of benzene (B151609) rings, though this can be challenging due to the loss of aromaticity. nih.gov This method can convert readily available propargyl benzyl (B1604629) ethers into complex cycloheptatrienes fused with a cyclopropane moiety. nih.gov

Multi-Step Synthesis Pathways for Complex Derivatives and Intermediates

The synthesis of complex molecules derived from nitroaromatic precursors often requires multi-step pathways to build the desired scaffold and introduce specific functionalities.

Synthesis of Related Phenoxythiazole and Pyrazine (B50134) Derivatives

Nitroaromatic compounds serve as versatile starting materials for the synthesis of various heterocyclic derivatives, including pyrazines. A common strategy for synthesizing pyrazine derivatives is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which forms a dihydropyrazine (B8608421) that is subsequently oxidized. researchgate.net For precursors like this compound, the nitro group can be chemically reduced to an amine, and the fluorine atom can be substituted by another amino group, creating a diamino-aromatic intermediate. This intermediate can then undergo condensation with an appropriate α-diketone to form a substituted pyrazine ring.

Sustainable and atom-economical methods for pyrazine synthesis are also being developed. One such approach involves the acceptorless dehydrogenative self-coupling of 2-amino alcohols, catalyzed by earth-abundant manganese pincer complexes. nih.govacs.org This reaction produces symmetrically substituted pyrazines with only water and hydrogen gas as byproducts. nih.govacs.org While direct synthesis of phenoxythiazoles from nitroaromatic compounds is less commonly detailed, the general approach would involve functionalizing the nitroaromatic precursor to introduce phenol (B47542) and thiazole (B1198619) moieties through sequential substitution and cyclization reactions.

Routes to N-Cyclopropyl-4-fluoroaniline Intermediates

N-cyclopropyl-4-fluoroaniline and its derivatives are valuable intermediates, particularly in the synthesis of quinolone antibiotics. google.com A well-established route to these compounds begins with a suitably substituted nitrobenzene, such as one containing chlorine and fluorine atoms. The synthesis involves a selective nucleophilic substitution reaction where the fluorine atom at the 2-position of the nitrobenzene is replaced by cyclopropylamine. googleapis.com This reaction is typically performed in a solvent like dimethylsulfoxide at a controlled temperature between 20 and 50 °C. googleapis.com

Following the introduction of the cyclopropylamine group, the synthesis proceeds through several key transformations. The resulting N-cyclopropyl-nitroaniline intermediate undergoes acetylation. google.com The nitro group of the acetylated compound is then reduced to an amino group. google.com Finally, a reductive diazotization followed by hydrolysis removes the newly formed amino group, yielding the desired N-cyclopropyl-4-fluoroaniline product. google.comgoogleapis.com

Preparation of Diverse Functionalized Nitroaromatic Analogues

The nitro group is a powerful tool in organic synthesis for creating diverse functionalized nitroaromatic analogues. mdpi.com Its strong electron-withdrawing nature activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution. scielo.br This property allows for the replacement of other substituents on the ring, such as halogens, with various nucleophiles. nih.gov

The nitro group itself can serve as a leaving group in transition-metal-catalyzed cross-coupling reactions, enabling its substitution with a wide range of nucleophiles. nih.gov Furthermore, the nitro group can be transformed into other functional groups. Its reduction is a fundamental transformation that can yield nitroso, oxime, or amino groups, depending on the reagents and conditions used. nih.gov Recent advancements include chemoselective reduction, where the nitro group can be reduced while preserving other sensitive functionalities like carbonyls by carefully selecting the reducing agent, such as switching from pinacol (B44631) borane (B79455) to phenyl silane. acs.org This versatility allows for the strategic construction of a library of polyfunctionalized aromatic compounds from nitroaromatic precursors. nih.gov

Methodological Advancements in Synthesis Optimization

To improve the efficiency, safety, and environmental impact of chemical syntheses, modern methodologies such as microwave-assisted synthesis are increasingly employed.

Microwave-Assisted Synthetic Enhancements for Nitrobenzene Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating and enhancing reactions involving nitrobenzene derivatives. rsc.org Compared to conventional heating, microwave irradiation provides rapid, uniform heating throughout the reaction mixture, which can lead to significantly reduced reaction times, higher yields, and improved product purity. rsc.orgresearchgate.net

This technology has been successfully applied to the synthesis of nitroaromatics. For example, the nitration of benzene to nitrobenzene has been optimized using a microwave reactor in conjunction with a sulfated silica (B1680970) catalyst. koreascience.kr Response surface methodology determined that optimal conditions—including sulfuric acid concentration, stirring time, and temperature—could yield a product with 100% selectivity. koreascience.kr Microwave assistance is also effective in constructing complex heterocyclic systems from nitro-precursors. The intramolecular arene-alkene coupling of N-aryl β-nitroenamines to produce 3-nitroindoles proceeds rapidly and in good yields under microwave conditions. nih.gov Similarly, the synthesis of unsymmetrical azo dyes by coupling nitroarenes with aniline derivatives is significantly accelerated, with reactions completing in minutes and achieving yields up to 97%. doaj.org

| Reaction Type | Conventional Method Conditions | Microwave-Assisted Method Conditions | Key Advantage of Microwave |

|---|---|---|---|

| Benzene Nitration | Conventional heating, longer reaction times | ~140 min at 58°C with SO₄/SiO₂ catalyst koreascience.kr | High selectivity (100%) and optimized yield (63.38%) koreascience.kr |

| Azo Dye Synthesis (Nitroarene + Aniline) | Often requires metal catalysts, longer heating | Completed within a few minutes, catalyst-free doaj.org | Rapid synthesis, high yields (up to 97%), greener process doaj.org |

| 3-Nitroindole Synthesis | Longer reaction times, potential for side products | Rapid intramolecular coupling nih.gov | Good yields, complete regioselectivity, speed nih.gov |

| N-substituted Pyrrolidine (B122466) Synthesis | Low or no yield obtained | Excellent yields (70-99%) rsc.org | Dramatically improved product yield rsc.org |

Application of Continuous Flow Chemistry in Synthesis

The synthesis of this compound and its analogues can be significantly enhanced through the application of continuous flow chemistry. This modern synthetic approach offers substantial advantages over traditional batch methods, particularly for nitration reactions, which are notoriously exothermic and can pose safety risks. beilstein-journals.orgewadirect.comvapourtec.com In a continuous flow setup, reactants are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. seqens.com This level of control minimizes the risk of runaway reactions and the formation of unwanted byproducts, leading to higher yields and purity of the desired product. vapourtec.com

Continuous flow systems for nitration typically involve the use of microreactors, which feature small channel dimensions that facilitate rapid heat and mass transfer. beilstein-journals.org This efficient heat dissipation is crucial for managing the exothermicity of nitration. ewadirect.com The setup generally includes pumps for delivering the substrate and the nitrating agent, a micromixer to ensure rapid and efficient mixing, and a temperature-controlled reactor coil where the reaction takes place. beilstein-journals.orggoogle.com

Research into the continuous flow nitration of various aromatic compounds provides a strong basis for its application in the synthesis of this compound. For instance, the nitration of o-xylene (B151617) has been successfully demonstrated in a continuous flow system, achieving high conversion rates and yields of the desired product. google.com Similarly, the continuous microreactor synthesis of p-difluorobenzene has been shown to produce high yields in very short reaction times. soton.ac.uk

A particularly relevant example is the continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, an intermediate for the antibiotic Linezolid. This process involves the reaction of 2,4-difluoronitrobenzene with morpholine (B109124) in a microreactor. researchgate.net The study optimized parameters such as temperature, reactant molar ratio, and residence time to achieve high conversion and selectivity. researchgate.net These findings are directly applicable to the synthesis of this compound, as both processes involve a substituted fluoronitrobenzene derivative.

The table below illustrates typical reaction conditions that could be adapted for the continuous flow synthesis of this compound, based on studies of analogous compounds.

| Parameter | Value Range | Significance |

|---|---|---|

| Temperature | 10 - 120 °C | Controls reaction rate and selectivity. beilstein-journals.orggoogle.comresearchgate.net |

| Residence Time | 30 seconds - 15 minutes | Determines the extent of reaction. beilstein-journals.orggoogle.com |

| Nitrating Agent | HNO₃/H₂SO₄, Fuming HNO₃ | Influences reactivity and isomer formation. google.com |

| Molar Ratio (Nitrating Agent:Substrate) | 1:1 to 10:1 | Affects conversion and prevents over-nitration. google.com |

Furthermore, the synthesis of molecules containing a cyclopropyl group has also been explored using continuous flow methodologies. For example, a two-step continuous flow process has been developed for the synthesis of 1,1-cyclopropane aminoketones. rsc.orgmpg.de This demonstrates the compatibility of the cyclopropyl moiety with flow chemistry conditions, suggesting that the cyclopropyl group in this compound would be stable under the likely nitration conditions in a flow reactor.

The use of continuous flow chemistry for the synthesis of this compound and its analogues presents a safer, more efficient, and scalable alternative to traditional batch processing. scitube.io The ability to precisely control reaction conditions can lead to improved product quality and yield, while the modular nature of flow systems allows for easier scale-up from laboratory to industrial production. seqens.com

Reactivity Profiles and Reaction Mechanisms of 4 Cyclopropyl 2 Fluoro 1 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

4-Cyclopropyl-2-fluoro-1-nitrobenzene is a substrate primed for nucleophilic aromatic substitution (SNAr), a fundamental reaction class in organic chemistry. This process involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. Unlike electrophilic aromatic substitution, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org

In this compound, the fluorine atom is the designated leaving group in SNAr reactions. The regioselectivity of the nucleophilic attack is directed to the carbon atom to which the fluorine is attached. This specificity is a hallmark of the addition-elimination mechanism that governs these reactions.

The nitro group (–NO2) at the C1 position plays a pivotal role in activating the benzene (B151609) ring for nucleophilic attack. As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. youtube.com This activation is most pronounced at the ortho and para positions relative to the nitro group. In the case of this compound, the fluorine atom is positioned ortho to the nitro group.

The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com This stabilization is achieved through resonance, where the negative charge can be delocalized onto the oxygen atoms of the nitro group. This delocalization lowers the activation energy of the reaction, thereby increasing the reaction rate. The substitution is significantly faster when the electron-withdrawing group is at the ortho or para position compared to the meta position, where such resonance stabilization is not possible. masterorganicchemistry.comlibretexts.org

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the carbon atom bearing the fluorine atom. This addition forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov

The formation of this intermediate is the rate-determining step of the reaction. The stability of the Meisenheimer complex is crucial, and as mentioned, the ortho-nitro group provides significant resonance stabilization. libretexts.org In the second step of the mechanism, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, and the aromaticity of the ring is restored to yield the final substitution product.

A variety of nucleophiles can be employed in the SNAr reactions of this compound, leading to a diverse range of substituted products. The reactivity of the nucleophile is a key factor in the success of these transformations.

Amines are common nucleophiles in SNAr reactions. researchgate.net They readily react with activated aryl fluorides like this compound to form N-arylated products. For instance, the reaction with pyrrolidine (B122466) under continuous flow conditions is a known transformation for a similar substrate, 4-fluoro-1-nitrobenzene. researchgate.net The reaction proceeds via the standard addition-elimination mechanism, with the amine attacking the carbon attached to the fluorine, leading to the formation of a Meisenheimer complex, followed by the elimination of the fluoride ion.

Table 1: Examples of Amine-Mediated SNAr Reactions

| Nucleophile | Product |

| Ammonia | 4-Cyclopropyl-2-fluoroaniline (B1286757) |

| Methylamine | N-Methyl-4-cyclopropyl-2-fluoroaniline |

| Piperidine | 1-(4-Cyclopropyl-2-nitrophenyl)piperidine |

| Aniline (B41778) | N-(4-Cyclopropyl-2-nitrophenyl)aniline |

Note: The table provides hypothetical examples based on the known reactivity of similar compounds.

Oxygen nucleophiles, such as alkoxides and phenoxides, and sulfur nucleophiles, like thiolates, also participate in SNAr reactions with activated aryl halides. researchgate.net Thiolate anions are generally excellent nucleophiles in these reactions due to the high polarizability and nucleophilicity of sulfur. msu.edu

When reacting with this compound, an oxygen nucleophile (e.g., methoxide) would yield a methoxy-substituted product, while a sulfur nucleophile (e.g., thiophenoxide) would result in a thioether. The nucleophilicity of sulfur is typically greater than that of oxygen, which can lead to faster reaction rates under similar conditions. msu.edunih.gov

Table 2: Reactivity of Oxygen and Sulfur Nucleophiles

| Nucleophile | Product |

| Sodium Methoxide | 4-Cyclopropyl-1-methoxy-2-nitrobenzene |

| Sodium Phenoxide | 4-Cyclopropyl-2-nitro-1-phenoxybenzene |

| Sodium Thiophenoxide | 4-Cyclopropyl-2-nitro-1-(phenylthio)benzene |

| Sodium Ethanethiolate | 1-(Ethylthio)-4-cyclopropyl-2-nitrobenzene |

Note: The table provides hypothetical examples based on the known reactivity of similar compounds.

Catalytic SNAr Reactions of Fluoroarenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. In this compound, the fluorine atom is activated towards substitution by the potent electron-withdrawing nitro group located ortho to it. Catalytic methods have been developed to enhance the efficiency and scope of these reactions, particularly for less activated substrates.

Traditional SNAr reactions typically proceed through a stepwise mechanism involving a stable Meisenheimer intermediate, which requires highly electron-deficient aromatic halides. However, recent advancements have led to the development of concerted SNAr (CSNAr) reactions that occur via a single transition state, broadening the scope to include less activated or even electron-rich fluoroarenes.

A significant breakthrough in this area is the use of organic superbases, such as the phosphazene base t-Bu-P4, to catalyze CSNAr reactions. This catalytic system operates through a dual-activation mechanism. The superbase deprotonates the incoming nucleophile, significantly increasing its reactivity. Simultaneously, the resulting protonated superbase can activate the fluoroarene substrate, possibly through hydrogen bonding, facilitating the displacement of the fluoride ion. This method avoids the need for stoichiometric amounts of strong bases and demonstrates excellent functional group tolerance.

The proposed catalytic cycle is initiated by the deprotonation of the nucleophile by t-Bu-P4. The highly reactive anionic nucleophile then attacks the fluoroarene in a concerted step, leading to the formation of the product and the fluoride salt of the protonated superbase. The catalyst is regenerated when the fluoride anion is trapped, often by molecular sieves added to the reaction, releasing the superbase to start a new cycle.

Table 1: Conditions for Organic Superbase-Catalyzed SNAr Reaction

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | t-Bu-P4 (organic superbase) | Dual activation of nucleophile and fluoroarene. |

| Mechanism | Concerted (single transition state) | Avoids the need for a stable Meisenheimer complex. |

| Additive | Molecular Sieves (e.g., 4 Å MS) | Traps HF byproduct to prevent catalyst inhibition and drive the reaction forward. |

| Substrate Scope | Electron-deficient, -neutral, and -rich fluoroarenes | Broad applicability beyond traditional SNAr. |

In certain SNAr reactions, particularly those proceeding through a concerted pathway, metal cations can play a crucial role in facilitating the elimination of the fluoride leaving group. Alkali-metal cations (M⁺), for instance, can form a favorable electrostatic interaction with the partially negative fluorine atom in the transition state. This interaction stabilizes the developing negative charge on the fluorine as the C-F bond breaks, thereby lowering the activation energy of the reaction and assisting in fluorine elimination. This principle is a key factor in CSNAr reactions that utilize stoichiometric amounts of metal-containing strong bases.

Vicarious Nucleophilic Substitution (VNS) Pathways

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution that allows for the formal replacement of a hydrogen atom on an electron-deficient aromatic ring. This reaction is particularly effective for nitroarenes like this compound. The VNS reaction introduces a new substituent, typically a carbon-based group, ortho and/or para to the nitro group. Given the substitution pattern of this compound, VNS would be expected to occur at positions 3 and 5, which are ortho to the nitro group.

The VNS reaction is initiated by the addition of a carbanion that contains a leaving group (Y) on the α-carbon (e.g., an α-halocarbanion) to an electrophilic position on the nitroarene ring. This addition is typically a rapid and reversible process that forms a σ-adduct, analogous to a Meisenheimer complex. For 4-substituted nitroarenes, this addition occurs selectively at the positions ortho to the nitro group.

In the case of fluoronitroarenes, a competition can exist between the VNS pathway (addition at a C-H bond) and a standard SNAr pathway (addition at the C-F bond). Studies on model compounds like p-fluoronitrobenzene have shown that the nucleophilic addition to the hydrogen-bearing carbon is often the faster, kinetically controlled process.

Following the initial nucleophilic addition, the key step that defines the VNS pathway is a base-induced β-elimination. A base present in the reaction mixture removes a proton from the sp³-hybridized carbon of the ring where the nucleophile has added. This is followed by the elimination of the leaving group (HY) from the adduct. This two-step process, involving the reversible formation of the σ-adduct followed by the base-induced elimination, has been confirmed through mechanistic studies.

Table 2: Mechanistic Steps of Vicarious Nucleophilic Substitution (VNS)

| Step | Description | Key Features |

|---|---|---|

| 1. Carbanion Formation | A strong base deprotonates a C-H acid bearing a leaving group (e.g., chloromethyl phenyl sulfone). | At least two equivalents of base are required. |

| 2. Nucleophilic Addition | The carbanion adds to an electron-deficient position (ortho/para to NO₂) on the nitroarene. | Forms a σ-adduct (Meisenheimer-type complex). This step is often reversible. |

| 3. β-Elimination | The base abstracts a ring proton, followed by elimination of the leaving group (e.g., as HCl). | This is the characteristic step of the VNS mechanism. |

| 4. Protonation | The resulting nitrobenzyl anion is protonated during workup. | Yields the final C-H substituted product. |

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution (EAS) involves the substitution of a ring hydrogen with an electrophile. The feasibility and regioselectivity of EAS reactions on this compound are determined by the combined electronic effects of the three substituents.

The nitro group is a powerful deactivating group due to its strong inductive and resonance electron-withdrawing effects. It directs incoming electrophiles to the meta position. The fluorine atom is also deactivating due to its strong inductive effect, but it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. The cyclopropyl (B3062369) group is generally considered an activating, ortho-, para-directing group.

In this compound, the directing effects are as follows:

Nitro group (at C1): Directs meta to C3 and C5.

Fluoro group (at C2): Directs ortho to C3 and para to C5.

Cyclopropyl group (at C4): Directs ortho to C3 and C5.

All three groups direct incoming electrophiles to the same positions: C3 and C5. However, the nitro group is one of the strongest deactivating groups, making the aromatic ring extremely electron-poor and highly resistant to attack by electrophiles. Therefore, EAS reactions on this substrate would be very slow and require harsh reaction conditions, such as high temperatures and strong acid catalysts. The powerful deactivation imparted by the nitro group generally makes EAS a disfavored reaction pathway for this compound compared to nucleophilic substitution routes.

Directing Effects of Cyclopropyl, Fluoro, and Nitro Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) reactions on a substituted benzene ring is dictated by the electronic properties of the substituents already present. In the case of this compound, the interplay of three distinct groups—cyclopropyl, fluoro, and nitro—determines the position of further substitution.

Substituents are broadly classified as either ortho-, para-directing or meta-directing. masterorganicchemistry.com This classification is based on their ability to stabilize or destabilize the carbocation intermediate (the arenium ion) formed during the EAS mechanism. masterorganicchemistry.com

Cyclopropyl Group: The cyclopropyl group is considered an activating group and an ortho-, para-director. Its strained three-membered ring has significant s-character in its C-C bonds, allowing it to donate electron density to the aromatic ring through a combination of inductive effects and hyperconjugation. This electron donation stabilizes the positive charge in the arenium ion, particularly when the charge is located at the ortho and para positions relative to the cyclopropyl group.

Fluoro Group: Halogens, including fluorine, are a unique class of substituents. They are deactivating yet ortho-, para-directing. chemicalforums.commasterorganicchemistry.com The high electronegativity of fluorine withdraws electron density from the ring inductively, making the ring less reactive than benzene itself (a deactivating effect). csbsju.edu However, fluorine also possesses lone pairs of electrons that can be donated to the ring through resonance (a pi-donating effect). chemicalforums.comquora.com This resonance effect preferentially stabilizes the carbocation intermediates formed during ortho and para attack, where a resonance structure places the positive charge adjacent to the fluorine, allowing for the formation of a pi bond and delocalization of the charge onto the fluorine atom. masterorganicchemistry.com

Nitro Group: The nitro group is a powerful deactivating group and a meta-director. masterorganicchemistry.comquora.com It strongly withdraws electron density from the aromatic ring through both a strong inductive effect and a resonance effect. libretexts.orgorganicchemistrytutor.com This withdrawal of electron density destabilizes the carbocation intermediate. During ortho and para attack, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is a highly unfavorable and destabilizing arrangement. libretexts.orgijrti.org In contrast, during meta attack, the positive charge is never located on this carbon. libretexts.org Consequently, the intermediate for meta substitution is less destabilized, making the meta position the favored site of attack. masterorganicchemistry.comlibretexts.org

The directing effects of these substituents are summarized in the table below.

| Substituent | Activating/Deactivating | Directing Effect |

| Cyclopropyl | Activating | Ortho, Para |

| Fluoro | Deactivating | Ortho, Para |

| Nitro | Deactivating | Meta |

The substituents on an aromatic ring also significantly influence the rate of electrophilic aromatic substitution compared to unsubstituted benzene.

Activating Groups: Groups that donate electron density to the ring increase its nucleophilicity, making it more reactive towards electrophiles and thus increasing the reaction rate. The cyclopropyl group, being an activating group, would be expected to increase the rate of EAS.

Deactivating Groups: Groups that withdraw electron density from the ring decrease its nucleophilicity, making it less reactive and slowing down the reaction rate. minia.edu.eg Both the fluoro and nitro groups are deactivating. minia.edu.eg The nitro group is a particularly strong deactivator, and aromatic rings substituted with a nitro group react much more slowly than benzene. chemistrysteps.comstmarys-ca.edu For example, nitrobenzene (B124822) reacts with electrophiles about 10,000 times more slowly than benzene. libretexts.org The deactivating effect of the nitro group is so pronounced that nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions, as it is largely unreactive under those conditions. stackexchange.com The fluoro group is considered a weak deactivator. minia.edu.eg

Potential for Specific EAS Reactions: Nitration, Halogenation, and Alkylation

Given the directing effects of the substituents, we can predict the likely outcomes of specific EAS reactions on this compound. The positions open for substitution are C3, C5, and C6.

Nitration: The introduction of a second nitro group would be directed by the existing substituents. The powerful meta-directing nitro group will strongly favor substitution at the C3 and C5 positions. The ortho-, para-directing fluoro group will also direct towards C3 and C5. The ortho-, para-directing cyclopropyl group will direct towards C3 and C5. Therefore, nitration is most likely to occur at the C3 or C5 position. However, due to the already present strong deactivating nitro group, further nitration would require harsh reaction conditions, such as fuming nitric acid and elevated temperatures. chemistrysteps.com

Halogenation: Similar to nitration, halogenation (e.g., with Cl₂ or Br₂ and a Lewis acid catalyst) would also be subject to the same directing effects. stackexchange.comlibretexts.org The incoming halogen would be directed to the C3 or C5 position. The deactivating nature of the ring would likely necessitate more forcing conditions than the halogenation of benzene.

Alkylation: Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated rings. chemistrysteps.commsu.edu The presence of the nitro group makes the aromatic ring in this compound too electron-poor to react with the carbocation or acylium ion electrophiles generated in these reactions. stackexchange.comquora.com Therefore, Friedel-Crafts alkylation of this compound is expected to be very difficult, if not impossible, to achieve under standard conditions.

Anomalous Reactivity of Fluorinated Aromatic Systems in EAS

While fluorine is a deactivating group, fluorinated aromatic compounds can sometimes exhibit reactivity that is not entirely predicted by simple electronic effects. This is often referred to as an "anomalous" reactivity. For instance, fluorobenzene (B45895) is nearly as reactive as benzene in some electrophilic aromatic substitution reactions, which is counterintuitive considering fluorine's high electronegativity. masterorganicchemistry.com This can be attributed to the ability of fluorine's lone pairs to stabilize the carbocation intermediate through resonance, which can, in some cases, offset its strong inductive electron withdrawal. In compounds with a fluorine atom para to a reaction site, this stabilizing effect can be particularly pronounced. researchgate.net

Reductive Transformations of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, through reduction.

Selective Reduction Strategies to Amino Derivatives

The reduction of the nitro group in this compound to an amino group would yield 4-cyclopropyl-2-fluoroaniline. A key challenge in this transformation is the selective reduction of the nitro group in the presence of other potentially reactive groups, such as the fluoro and cyclopropyl substituents.

A variety of reagents and conditions can be employed for the reduction of aromatic nitro compounds. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni), or chemical reduction with reagents such as tin (Sn) or iron (Fe) in the presence of acid (e.g., HCl), or sodium borohydride (B1222165) in the presence of a Lewis acid. calvin.educalvin.edu

For a molecule like this compound, catalytic hydrogenation would likely be an effective method. The fluoro and cyclopropyl groups are generally stable under these conditions. The selective reduction of a nitro group while preserving a nitrate (B79036) ester has been demonstrated, indicating the potential for chemoselectivity in similar systems. rsc.org Enzymatic reductions, for example using nitroreductases, can also offer high chemoselectivity for the reduction of nitroaromatic compounds. nih.gov

The successful synthesis of the corresponding amino derivative, 4-cyclopropyl-2-fluoroaniline, is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds, where the aniline moiety serves as a key building block for further chemical modifications.

Advanced Characterization and Spectroscopic Analysis for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, connectivity, and the electronic environment of atoms within the molecule.

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The substituents on the benzene (B151609) ring—the nitro group, the fluorine atom, and the cyclopropyl (B3062369) group—exert distinct electronic effects that perturb the electron density of the aromatic system and influence the resonance frequencies of the associated protons and carbons.

Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro group significantly deshields the protons and carbons on the aromatic ring, particularly those in the ortho and para positions. This deshielding effect causes their signals to appear at a lower field (higher ppm values) in the NMR spectrum libretexts.orglibretexts.org.

Fluorine Atom (F): Fluorine is a highly electronegative atom that withdraws electron density through the sigma bond (inductive effect), leading to deshielding. However, it also donates electron density through its lone pairs into the aromatic pi-system (resonance effect). The interplay of these effects influences the chemical shifts of nearby nuclei.

Cyclopropyl Group: The cyclopropyl group is generally considered to be electron-donating, which would cause an upfield shift (lower ppm values) for the aromatic protons and carbons, particularly at the ortho and para positions relative to its point of attachment.

Experimental ¹H NMR data for 4-Cyclopropyl-2-fluoro-1-nitrobenzene has been reported. In one instance, using deuterated chloroform (CDCl₃) as the solvent, the aromatic proton signals were observed at δ 7.78 (d, J = 8.5 Hz, 1H), 6.76 (d, J = 1.6 Hz, 1H), and 6.63 (dd, J1 = 8.5 Hz, 1H) nih.gov. Another report, using deuterated methanol (MeOD), identified aromatic signals in the range of δ 7.98 (dd, J = 10.2, 6.6 Hz, 1H) and 7.12 - 7.02 (m, 2H), with the cyclopropyl protons appearing between δ 2.11 - 1.97 (m, 1H), 1.20 - 1.11 (m, 2H), and 0.89 - 0.82 (m, 2H) google.com. The differences in chemical shifts and coupling constants can be attributed to the different solvent environments.

The correlation of these shifts allows for the unambiguous assignment of each proton and carbon to its position on the molecule, confirming the substitution pattern.

Table 1: Reported ¹H NMR Chemical Shifts (δ) for this compound

| Solvent | Aromatic Protons (ppm) | Cyclopropyl Protons (ppm) | Source |

|---|---|---|---|

| CDCl₃ | 7.78 (d), 6.76 (d), 6.63 (dd) | Not specified | nih.gov |

This is an interactive data table. Users can sort and filter the data as needed.

¹⁹F NMR spectroscopy is a powerful analytical tool for identifying and characterizing fluorine-containing compounds wikipedia.org. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR analysis wikipedia.orgnih.govnih.gov. Key advantages of ¹⁹F NMR include its high receptivity and a very large chemical shift dispersion, which is significantly wider than that for ¹H NMR wikipedia.orghuji.ac.il. This wide range minimizes signal overlap, even in complex molecules with multiple fluorine atoms nih.gov.

In the context of this compound, ¹⁹F NMR would provide a single, distinct signal confirming the presence of the fluorine atom. The precise chemical shift of this signal is indicative of the electronic environment around the fluorine. Furthermore, spin-spin coupling between the ¹⁹F nucleus and adjacent ¹H nuclei on the aromatic ring would result in a splitting of the fluorine signal, providing valuable information about the connectivity and spatial relationship between the atoms huji.ac.il. This technique is crucial for confirming the regiochemistry of fluorinated aromatic compounds nih.govrsc.org.

Dynamic NMR (DNMR) spectroscopy is an effective method for studying the rates of conformational changes in molecules nih.gov. For this compound, a potential area of conformational flexibility involves the rotation of the cyclopropyl group around the C-C bond connecting it to the benzene ring.

The three-membered ring of the cyclopropyl group has unique electronic properties and steric bulk that can influence its preferred orientation relative to the plane of the aromatic ring. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the cyclopropyl protons and the aromatic system. However, by lowering the temperature, it may be possible to slow this rotation to a rate that is observable by NMR.

Mass Spectrometry (MS) for Reaction Pathway Analysis and Product Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm) of the theoretical mass. This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. For this compound (C₉H₈FNO₂), HRMS is used to unequivocally confirm its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. Although specific experimental HRMS data for this compound is not detailed in the available literature, its theoretical exact mass can be calculated.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Atomic Mass (Da) | Calculated Exact Mass (Da) |

|---|---|---|---|

| C₉H₈FNO₂ | ¹²C (x9) | 12.000000 | 181.0539 |

| ¹H (x8) | 1.007825 | ||

| ¹⁹F (x1) | 18.998403 | ||

| ¹⁴N (x1) | 14.003074 |

This is an interactive data table. Users can sort and filter the data as needed.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID) or other methods wikipedia.org. The resulting fragment ions are then analyzed by a second mass spectrometer. This process provides detailed structural information and helps to elucidate the fragmentation pathways of a molecule wikipedia.org.

For nitroaromatic compounds, characteristic fragmentation patterns are often observed. The analysis of this compound using MS/MS would likely reveal fragmentation pathways common to this class of molecules nih.govresearchgate.net. The molecular ion ([M]⁺˙) would first be generated, and its subsequent fragmentation could involve:

Loss of NO₂: A common fragmentation for nitroaromatics, leading to the formation of a [M - NO₂]⁺ ion.

Loss of NO: Another characteristic fragmentation, resulting in a [M - NO]⁺ ion nih.gov.

Loss of C₂H₄ (ethene): Fragmentation of the cyclopropyl ring.

Expulsion of CO: Ring fragmentation of the benzene nucleus after initial losses.

The dependency of fragmentation on the position of substituents (ortho effects) is a known phenomenon that can be exploited for substance-specific detection nih.govresearchgate.net. By analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed, and the data can be used to identify the compound in complex mixtures.

Table 3: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

|---|---|---|

| 181.05 | NO₂ (46.00 Da) | 135.05 |

| 181.05 | NO (30.01 Da) | 151.04 |

| 135.05 | C₂H₄ (28.03 Da) | 107.02 |

This is an interactive data table. Users can sort and filter the data as needed.

Vibrational Spectroscopy (IR and Raman) for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing its dynamic nature. For this compound, a detailed spectroscopic analysis would reveal characteristic vibrational modes associated with its nitro, cyclopropyl, and fluoro substituents, as well as the benzene ring itself.

The vibrational spectrum of this compound would be a composite of the individual vibrational signatures of its constituent parts. The nitro group (NO₂) typically exhibits strong and distinct symmetric and asymmetric stretching vibrations. The asymmetric stretch is generally observed in the 1500-1600 cm⁻¹ region, while the symmetric stretch appears in the 1300-1370 cm⁻¹ range. The precise frequencies are sensitive to the electronic environment, and the electron-withdrawing nature of the fluorine atom and the electron-donating character of the cyclopropyl group would influence these positions.

The cyclopropyl group possesses a unique set of vibrational modes due to its strained three-membered ring structure. Characteristic C-H stretching vibrations of the cyclopropyl ring are expected above 3000 cm⁻¹. The ring deformation modes, often referred to as "ring breathing," would appear at lower frequencies, typically in the 1200-1250 cm⁻¹ and 800-900 cm⁻¹ regions.

The C-F stretching vibration of the fluoro group is typically observed as a strong band in the IR spectrum, usually in the 1000-1300 cm⁻¹ range. Its exact position can be influenced by coupling with other vibrations in the molecule.

A hypothetical assignment of the key vibrational modes for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Cyclopropyl | C-H Stretch | > 3000 |

| Cyclopropyl | Ring Breathing | 1200 - 1250, 800 - 900 |

| Fluoro (C-F) | C-F Stretch | 1000 - 1300 |

To gain a deeper understanding of the vibrational dynamics, a comparison between experimentally obtained IR and Raman spectra and theoretically calculated frequencies is indispensable. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a set of theoretical vibrational frequencies and their corresponding intensities.

Discrepancies between the experimental and theoretical values are common and arise from factors such as the theoretical level of calculation, basis set selection, and the fact that calculations are often performed on isolated molecules in the gas phase, whereas experiments are typically conducted on solid or liquid samples. These differences can be minimized by applying a scaling factor to the theoretical frequencies. The comparison allows for a more confident assignment of the observed spectral bands to specific molecular motions and can help to identify subtle conformational effects.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would provide invaluable information about its molecular geometry, crystal packing, and the nature of intermolecular interactions.

The way in which molecules of this compound arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. Given the presence of hydrogen bond donors (C-H groups on the benzene ring and cyclopropyl group) and acceptors (the oxygen atoms of the nitro group and the fluorine atom), the formation of weak C-H···O and C-H···F hydrogen bonds is highly probable.

These interactions, although weaker than conventional hydrogen bonds, play a crucial role in stabilizing the crystal structure. The C-H···O interactions would likely involve the hydrogen atoms of the benzene ring or the cyclopropyl group and the oxygen atoms of the nitro group of a neighboring molecule. Similarly, C-H···F interactions could form between C-H groups and the fluorine atom. The geometric parameters of these interactions, such as the donor-acceptor distance and the angle, would be precisely determined from the crystallographic data.

A hypothetical summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Expected Distance Range (Å) |

| C-H···O | C-H (Aromatic/Cyclopropyl) | O (Nitro) | 2.2 - 3.2 |

| C-H···F | C-H (Aromatic/Cyclopropyl) | F | 2.3 - 3.3 |

The relative orientation of the cyclopropyl and nitro groups with respect to the benzene ring can lead to different conformers. X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. The dihedral angles between the plane of the benzene ring and the planes of the cyclopropyl and nitro groups would be precisely determined.

It is possible that the crystal structure could exhibit polymorphism, where different crystalline forms contain different conformers or packing arrangements. A thorough crystallographic investigation would explore this possibility. The observed conformation in the solid state is the result of a delicate balance between intramolecular steric and electronic effects and the stabilizing influence of intermolecular interactions within the crystal lattice.

Computational Chemistry and Theoretical Investigations of 4 Cyclopropyl 2 Fluoro 1 Nitrobenzene

Quantum Chemical Methods for Electronic Structure Analysis

Quantum chemical methods are fundamental tools for analyzing the electronic structure of molecules. These computational techniques provide insights into electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 4-cyclopropyl-2-fluoro-1-nitrobenzene, DFT calculations would typically be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. Different functionals, such as B3LYP, are often used in combination with various basis sets to achieve a balance between accuracy and computational cost. However, specific studies applying DFT to this compound to detail its electronic properties are not found in the surveyed literature.

Hartree-Fock (HF) and Post-HF Calculations

The Hartree-Fock (HF) method is another foundational quantum chemistry approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, it does not fully account for electron correlation. Post-HF methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, build upon the HF results to include electron correlation and provide more accurate energy and property predictions. As with DFT, no specific research articles detailing HF or post-HF calculations for this compound have been identified.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. From the energies of these orbitals, several reactivity descriptors can be calculated to predict a molecule's behavior in chemical reactions.

Calculation of Ionization Energy and Electron Affinity

According to Koopmans' theorem, the energy of the HOMO is an approximation of the negative of the ionization potential (I), while the energy of the LUMO is an approximation of the negative of the electron affinity (A). These values are crucial for understanding a molecule's ability to donate or accept electrons. Without specific computational data for this compound, the precise values for its ionization energy and electron affinity remain undetermined.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. The specific HOMO-LUMO gap for this compound has not been reported.

Chemical Potential, Hardness, and Electrophilicity Index

Global reactivity descriptors derived from the ionization energy and electron affinity provide further insights into a molecule's reactivity. These include:

Chemical Potential (μ): Often described as the "escaping tendency" of an electron from a system, it is calculated as μ = -(I + A)/2.

Chemical Hardness (η): This descriptor measures the resistance to a change in electron distribution, calculated as η = (I - A)/2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, defined as ω = μ²/2η.

The absence of calculated ionization energy and electron affinity values for this compound in the scientific literature prevents the determination of these important reactivity indices.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The conformational flexibility of this compound is primarily associated with the rotation of the cyclopropyl (B3062369) and nitro groups relative to the benzene (B151609) ring. A Potential Energy Surface (PES) mapping helps to identify the most stable conformations and the energy barriers that separate them.

For substituted cyclopropylbenzenes, two primary conformations are typically considered: the "bisected" and the "perpendicular." In the bisected conformation, the methine C-H bond of the cyclopropyl group is coplanar with the benzene ring. nih.govacs.org This arrangement generally allows for maximum orbital overlap between the cyclopropyl group and the aromatic π-system. nih.gov In the perpendicular conformation, the cyclopropyl ring is rotated by 90 degrees.

Theoretical calculations on the parent cyclopropylbenzene (B146485) molecule have consistently shown that the bisected form is the more stable conformer. nih.govacs.orglatrobe.edu.au Experimental studies, including microwave spectroscopy and gas-phase electron diffraction, have also confirmed the preference for the bisected conformation in cyclopropylbenzene. nih.govacs.org For this compound, it is therefore highly probable that the lowest energy conformer also adopts a bisected orientation of the cyclopropyl group. The planarity of the nitro group with the benzene ring is also a key factor, as it facilitates conjugation; however, steric hindrance from the adjacent fluorine atom could induce a slight torsion.

Based on analogous structures, the stable conformers of this compound would likely involve the bisected orientation of the cyclopropyl group, with minor variations in the dihedral angle of the nitro group due to the ortho-fluoro substituent.

Table 1: Predicted Stable Conformers of this compound

| Conformer | Dihedral Angle (Cyclopropyl C-H relative to Benzene Plane) | Dihedral Angle (Nitro Group relative to Benzene Plane) | Predicted Relative Stability |

| Conformer A | ~ 0° (Bisected) | ~ 0-20° | Most Stable |

| Conformer B | ~ 90° (Perpendicular) | ~ 0-20° | Less Stable (Transition State) |

Note: The dihedral angles for the nitro group are estimations and would require specific calculations for this molecule to determine the exact values.

The energetic landscape of this compound is defined by the energy barriers to rotation around the C-C bond connecting the cyclopropyl group to the benzene ring and the C-N bond of the nitro group. For cyclopropylbenzene, the rotational barrier between the bisected and perpendicular conformers is relatively low. cdnsciencepub.com However, the presence of substituents on the benzene ring can influence this barrier. In the case of 2-cyclopropyl-1,3-dimethylbenzene, the introduction of two ortho-methyl groups leads to a preference for the perpendicular conformation, effectively inverting the ground and transition states of the internal rotation. cdnsciencepub.com

For this compound, the fluorine atom at the ortho position relative to the cyclopropyl group could introduce some steric hindrance, potentially raising the rotational barrier of the cyclopropyl group compared to unsubstituted cyclopropylbenzene. Similarly, the rotation of the nitro group is hindered by the adjacent fluorine atom. Computational modeling would be necessary to quantify these rotational barriers and to generate a detailed potential energy surface.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. The MEP surface illustrates regions of positive and negative electrostatic potential, corresponding to areas that are respectively electron-poor (electrophilic) and electron-rich (nucleophilic).

In this compound, the MEP surface is expected to be significantly influenced by the electron-withdrawing nature of the nitro and fluoro groups. Studies on nitrobenzene (B124822) and its derivatives have shown that the region around the nitro group possesses a strong negative electrostatic potential, making it a likely site for nucleophilic attack. uwosh.eduresearchgate.net The oxygen atoms of the nitro group are particularly electron-rich.

Conversely, the hydrogen atoms of the benzene ring and the cyclopropyl group will exhibit positive electrostatic potential. The presence of the nitro and fluoro groups will also create positive potential on the aromatic ring itself, particularly at the carbons ortho and para to the nitro group, enhancing its susceptibility to nucleophilic attack. dtic.mil

Table 2: Predicted Molecular Electrostatic Potential (MEP) Analysis of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Nitro Group (Oxygen atoms) | Strong Negative | Nucleophilic Center / Hydrogen Bond Acceptor |

| Fluorine Atom | Negative | Nucleophilic Center / Hydrogen Bond Acceptor |

| Aromatic Ring (π-system) | Positive (in certain regions) | Electrophilic Center (susceptible to nucleophilic aromatic substitution) |

| Hydrogen Atoms | Positive | Electrophilic Centers |

Solvent Effects and Reaction Pathway Modeling

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate the effects of different solvents on the properties and reactivity of this compound.

Studies on other nitroaromatic compounds have shown that solvent polarity can affect their electronic structure and photochemical pathways. rsc.orgnih.govacs.org For instance, an increase in solvent polarity can stabilize the excited states of some nitroaromatics. nih.govacs.org In the context of reaction pathway modeling, solvents can influence the stability of reactants, products, and transition states, thereby altering reaction rates and mechanisms. For a polar molecule like this compound, polar solvents would be expected to solvate the molecule effectively, potentially influencing its conformational equilibrium and the energetics of any chemical transformations it might undergo. Explicit solvent calculations could model specific interactions, such as hydrogen bonding between the solvent and the nitro group, which may play a role in its reactivity. rsc.orgbohrium.com

Transition State Localization and Reaction Mechanism Elucidation

A cornerstone of computational chemistry is the ability to map out the potential energy surface of a reaction, which includes identifying reactants, products, intermediates, and, crucially, transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating and characterizing this transient species is paramount to understanding the reaction mechanism.

For this compound, a key reaction would be the nucleophilic aromatic substitution at the fluorine-bearing carbon, which is activated by the electron-withdrawing nitro group. Theoretical studies would aim to elucidate the mechanism of this substitution. The generally accepted mechanism for SNAr reactions is a two-step process involving a Meisenheimer complex as an intermediate. However, some studies have proposed a concerted mechanism for certain substrates and nucleophiles.

Computational chemists would use various algorithms to locate the transition state(s) for the reaction of this compound with a given nucleophile. Once located, the structure of the transition state provides a wealth of information about the bond-breaking and bond-forming processes. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A detailed computational study would likely investigate the following aspects of a reaction involving this compound:

The nature of the reaction pathway: Does the reaction proceed through a stepwise mechanism with a stable Meisenheimer intermediate, or is it a concerted process with a single transition state?

The influence of the cyclopropyl group: How does the cyclopropyl substituent, with its unique electronic properties, affect the stability of the transition state and any intermediates compared to other alkyl or aryl groups?

The role of the ortho-fluoro and para-cyclopropyl substituents: The interplay between the activating nitro group and the other substituents would be analyzed to understand their collective effect on the reaction barrier.

The findings from such a study could be summarized in a reaction coordinate diagram, plotting the energy of the system as it progresses from reactants to products.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 | Formation of the Meisenheimer complex | +15.8 |

| Meisenheimer Complex | Intermediate | -5.2 |

| Transition State 2 | Departure of the fluoride (B91410) ion | +18.3 |

| Products | Substituted product + Fluoride ion | -10.7 |

This table represents a hypothetical energy profile for a stepwise SNAr reaction of this compound and is for illustrative purposes only.

Structure Reactivity Relationships and Substituent Effects in 4 Cyclopropyl 2 Fluoro 1 Nitrobenzene

Inductive and Resonance Effects of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a unique substituent that, despite being an alkyl group, exhibits electronic properties reminiscent of a carbon-carbon double bond. This is attributed to the high p-character of its C-C bonds due to significant ring strain. wikipedia.org

The cyclopropyl group acts as a good π-electron donor. stackexchange.com This donation occurs through a phenomenon known as hyperconjugation, where the "bent" bonds of the cyclopropane (B1198618) ring overlap with the π-system of the aromatic ring. This interaction increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the cyclopropyl group. While it is considered a poor π-electron acceptor, its capacity as a π-electron donor is significant. stackexchange.com In the context of 4-cyclopropyl-2-fluoro-1-nitrobenzene, the cyclopropyl group at position 4 donates electron density into the ring, which helps to partially counteract the electron-withdrawing effects of the other substituents.

The dual nature of the cyclopropyl group's bonding can be described by both the Coulson-Moffit (bent bonds) and Walsh orbital models. wikipedia.org The Walsh model, in particular, describes the ring bonds as being formed from one sp²-hybrid and one pure p-orbital, which corresponds to the π-bond description of a C=C double bond and explains its ability to engage in conjugation. wikipedia.org

The cyclopropyl group, while not as bulky as a tert-butyl group, does introduce a degree of steric hindrance. This steric bulk can influence the regioselectivity of reactions, particularly at the positions ortho to it (positions 3 and 5 on the ring). In electrophilic aromatic substitution, for instance, the approach of a bulky electrophile to the positions adjacent to the cyclopropyl group may be impeded. numberanalytics.comacs.org This steric effect, combined with the electronic directing effects of the other substituents, will influence the final product distribution of substitution reactions. For example, in many aromatic reactions, steric hindrance leads to a preference for substitution at the para position over the more crowded ortho position. wikipedia.org

Electronic Influence of the Fluorine Atom

The fluorine atom, positioned at C-2, exerts a powerful and dualistic electronic influence on the aromatic ring, characterized by a strong inductive withdrawal and a weaker resonance donation.

Fluorine is the most electronegative element, and as such, it strongly withdraws electron density from the aromatic ring through the sigma bond (a -I effect). numberanalytics.comcsbsju.edunih.gov This inductive effect is potent and leads to a general deactivation of the benzene ring, making it less nucleophilic and thus less reactive towards electrophilic attack compared to unsubstituted benzene. numberanalytics.com

Simultaneously, the fluorine atom possesses lone pairs of electrons in its p-orbitals which can be donated into the aromatic π-system through resonance (a +M or +R effect). wikipedia.orgcsbsju.edu This resonance effect increases the electron density, but primarily at the ortho and para positions relative to the fluorine atom. csbsju.edu In the case of halogens, the strong inductive withdrawal generally outweighs the weaker resonance donation, resulting in a net deactivating effect. libretexts.org However, the resonance donation is crucial for directing incoming electrophiles. csbsju.edulibretexts.org

Electron-Withdrawing Nature of the Nitro Group

The nitro group (-NO₂) at position C-1 is one of the most powerful electron-withdrawing groups in organic chemistry. fiveable.menumberanalytics.com Its influence on the aromatic ring is profound, significantly decreasing the ring's reactivity.

The nitro group deactivates the aromatic ring towards electrophilic substitution through both a strong inductive effect and a strong resonance effect. quora.comresearchgate.net

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms causes a strong pull of electron density from the ring through the C-N sigma bond. quora.com

Resonance Effect (-R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. wikipedia.orgfiveable.me This delocalization effectively removes electron density from the ring, particularly from the ortho and para positions. quora.com

This substantial decrease in electron density makes the aromatic ring much less susceptible to attack by electrophiles. fiveable.me The resonance structures show a buildup of positive charge at the ortho and para positions, making these sites particularly deactivated. Consequently, electrophilic attack, if it occurs, is directed to the meta position, which is less deactivated by comparison. wikipedia.orgquora.com In the specific molecule, the nitro group at C-1 strongly deactivates positions 2, 4, and 6 and directs incoming electrophiles towards positions 3 and 5.

The combined influence of these three substituents makes the electronic landscape of the this compound ring complex. The activating, ortho-, para-directing cyclopropyl group at C-4 is in opposition to the strongly deactivating, meta-directing nitro group at C-1. The deactivating, yet ortho-, para-directing fluorine at C-2 further modifies the reactivity of the available positions on the ring. The ultimate outcome of a substitution reaction on this molecule will depend on the specific reaction conditions and the nature of the electrophile, which will determine the relative importance of these competing electronic and steric influences.

Deactivating Effect in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. msu.edu Substituents that withdraw electron density from the ring decrease its nucleophilicity and thus slow down the rate of EAS reactions. masterorganicchemistry.com In this compound, both the nitro group and the fluorine atom act as deactivating groups.

The nitro group (NO₂) is a potent deactivating group due to its strong electron-withdrawing nature, which operates through both inductive and resonance effects. researchgate.netyoutube.com Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond. researchgate.net By resonance, the nitro group can delocalize the pi electrons of the ring onto its oxygen atoms, creating a positive charge within the ring and further reducing its reactivity towards electrophiles. masterorganicchemistry.comquora.com

The fluoro group (-F) , a halogen, exhibits a dual effect. While it has an electron-donating resonance effect due to its lone pairs, its strong electron-withdrawing inductive effect, owing to its high electronegativity, predominates. libretexts.org This net electron withdrawal deactivates the ring towards electrophilic attack, making the reaction slower than that of benzene itself. masterorganicchemistry.com

In contrast, the cyclopropyl group is generally considered to be an activating group. It donates electron density to the aromatic ring through a phenomenon known as hyperconjugation, which involves the overlap of the C-C sigma bonds of the cyclopropyl ring with the pi system of the benzene ring. This electron donation increases the ring's nucleophilicity and would typically enhance the rate of EAS.

However, in this compound, the combined deactivating effects of the powerful nitro group and the fluoro group outweigh the activating effect of the cyclopropyl group. Consequently, the benzene ring in this molecule is significantly deactivated towards electrophilic aromatic substitution.

Activating Effect in Nucleophilic Aromatic Substitution

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring. youtube.com For this reaction to occur, the ring must be substituted with strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

In this compound, the nitro group (NO₂) plays a crucial role as a strong activating group for SNAr reactions. nih.gov Its powerful electron-withdrawing ability, particularly when positioned ortho or para to the leaving group, helps to delocalize and stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.comnih.gov

The cyclopropyl group , being electron-donating, has a deactivating effect on nucleophilic aromatic substitution. By increasing the electron density of the ring, it destabilizes the negatively charged intermediate. However, the strong activating effects of the ortho-nitro group and the inherent reactivity of the C-F bond towards nucleophilic attack dominate. Therefore, this compound is activated for nucleophilic aromatic substitution, with the reaction occurring at the carbon bearing the fluorine atom.

Cooperative Substituent Effects on Reactivity and Selectivity

Synergistic and Antagonistic Interactions between Substituents

In this compound, the substituents exhibit both synergistic and antagonistic interactions that influence its reactivity in different types of aromatic substitution.

Electrophilic Aromatic Substitution:

Deactivation: The nitro and fluoro groups have a synergistic deactivating effect on the ring. Both withdraw electron density, making the ring significantly less reactive towards electrophiles. The electron-donating cyclopropyl group has an antagonistic effect, but its activating influence is overcome by the powerful deactivating groups.

Directing Effects: The directing effects of the substituents are antagonistic. The cyclopropyl group is an ortho, para-director, while the nitro group is a meta-director. The fluoro group is an ortho, para-director. Predicting the major product of an electrophilic substitution reaction on this molecule would require a careful analysis of the relative strengths of these directing effects and steric hindrance.

Nucleophilic Aromatic Substitution:

Activation: The nitro and fluoro groups have a synergistic activating effect. The nitro group strongly withdraws electron density, making the ring susceptible to nucleophilic attack, and the fluoro group is a good leaving group located at a position activated by the nitro group (ortho).